Fmoc-3-iodo-L-tyrosine
Description
Fmoc-3-iodo-L-tyrosine (CAS 134486-00-3) is a synthetic derivative of L-tyrosine modified with an iodine atom at the 3-position of the aromatic ring and protected at the α-amino group by the fluorenylmethyloxycarbonyl (Fmoc) moiety . Its molecular weight is 529.34 g/mol, and it is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s compatibility with base-labile protection strategies . The iodine atom serves as a versatile handle for post-synthetic modifications, such as radio-labeling for imaging studies or cross-coupling reactions in medicinal chemistry . This compound is particularly valuable in synthesizing peptides for studying protein interactions, post-translational modifications, and targeted radiopharmaceutical development .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJAMVZQFHAZAE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446663 | |
| Record name | Fmoc-3-iodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134486-00-3 | |
| Record name | Fmoc-3-iodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-3-Iodotyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Silver-Mediated Iodination of Fmoc-Tyr(tBu)-OH
The most widely validated method involves iodination of Fmoc-Tyr(tBu)-OH (compound 5 ) using iodine () and silver sulfate () in methanol. This two-step process achieves an overall yield of 58%:
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Iodination Reaction:
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Reagents: (1.2 equiv), (1.2 equiv)
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Solvent: Methanol ()
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Temperature: Room temperature
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Product: Methyl ester intermediate 8 (63% yield)
The reaction selectively iodinates the 3-position of the tyrosine aromatic ring without cleaving the acid-sensitive tert-butyl () ether group. X-ray crystallography confirmed regiospecific iodination (Fig. 1).
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Ester Hydrolysis:
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Reagents: Lithium hydroxide ()
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Solvent: Tetrahydrofuran ()/water
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Yield: 92% of This compound (4)
This step removes the methyl ester while retaining both Fmoc and protections, ensuring compatibility with Fmoc-SPPS.
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Table 1: Optimization of Silver-Mediated Iodination
Challenges with Alternative Iodination Strategies
Efforts to use bis(pyridine)iodinium tetrafluoroborate () in dichloromethane/trifluoroacetic acid (:TFA) led to partial or complete removal of the group, yielding deprotected iodotyrosine 6 . This method is unsuitable for SPPS due to incompatibility with acid-labile resins.
Industrial-Scale Production Considerations
Purification and Quality Control
Industrial synthesis employs automated purification systems to isolate This compound with >95% purity. Key steps include:
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Chromatography: Reverse-phase HPLC with columns
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Lyophilization: Freeze-drying for long-term storage at 2–8°C
Structural Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-iodo-L-tyrosine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, and the iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atom.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as palladium acetate, and bases like sodium carbonate are commonly used in these reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the phenol group.
Major Products Formed
Biaryl Derivatives: Formed through cross-coupling reactions.
Azido and Thio Derivatives: Formed through nucleophilic substitution reactions.
Quinones: Formed through oxidation of the phenol group.
Scientific Research Applications
Fmoc-3-iodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Incorporated into peptides and proteins to study their structure and function. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine: Used in the synthesis of peptide-based drugs and diagnostic agents. It is also used in the development of new drug delivery systems and targeted therapies.
Mechanism of Action
The mechanism of action of Fmoc-3-iodo-L-tyrosine involves its incorporation into peptides and proteins, where it can influence their structure and function. The iodine atom at the 3-position of the phenol ring can participate in various chemical reactions, such as cross-coupling and substitution reactions, which can modify the properties of the peptides and proteins. The Fmoc group protects the amino terminus during peptide synthesis and can be removed under basic conditions to reveal the free amine group for further reactions .
Comparison with Similar Compounds
Structural and Functional Differences
Halogenated Tyrosine Derivatives
Nitro-Substituted Tyrosine Derivatives
Other Modified Tyrosine Derivatives
Cost and Availability
- Pricing :
this compound is priced at $530.00/g (1 g) and $2129.00/5 g , significantly higher than Fmoc-3-chloro-L-tyrosine due to iodine’s cost and synthesis complexity . - Synthesis: Halogenated tyrosine derivatives are typically synthesized via electrophilic aromatic substitution or transition-metal-catalyzed reactions, with iodine requiring specialized conditions (e.g., iodine monochloride) .
Biological Activity
Fmoc-3-iodo-L-tyrosine is a derivative of the amino acid tyrosine, notable for its application in solid-phase peptide synthesis (SPPS) and its potential biological activities. The compound's structural modifications, particularly the incorporation of iodine at the 3-position, facilitate unique interactions in biochemical pathways, influencing protein synthesis and cellular functions.
Chemical Structure and Properties
This compound consists of a phenolic structure with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group that shields the amino group during peptide synthesis. The presence of iodine enhances its reactivity and allows for further chemical modifications post-synthesis, making it a versatile building block in peptide chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₁I₁N₁O₃ |
| Molecular Weight | 320.13 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| Stability | Stable under standard conditions |
The mechanism of action for this compound primarily revolves around its role in SPPS. The Fmoc group protects the amino functionality, allowing selective coupling reactions to occur without interference from other functional groups. Once incorporated into peptides, the iodine atom can participate in halogen bonding, influencing the peptide's conformation and interactions with other biomolecules.
Biochemical Pathways
- Protein Synthesis : this compound is utilized in SPPS to create peptides with specific sequences, impacting various biochemical pathways related to protein function.
- Enzyme Interactions : The compound can interact with enzymes such as proteases and kinases. For instance, proteases may cleave the Fmoc group, while kinases could phosphorylate the tyrosine residue, altering its biochemical properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Influence on Cellular Processes : It affects cell signaling pathways and gene expression by modulating phosphorylation states of proteins. This can lead to significant impacts on cellular metabolism and regulatory mechanisms.
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Neurobiological Effects : Excessive amounts of 3-iodo-L-tyrosine have been linked to Parkinson-like symptoms in animal models. Studies show that high concentrations can inhibit tyrosine hydroxylase activity, crucial for dopamine biosynthesis, leading to neurodegenerative effects .
- Case Study Findings :
Applications in Research
This compound serves as a critical tool in peptide synthesis for developing novel therapeutic agents and studying protein interactions. Its ability to modify peptide properties makes it valuable in designing peptides with enhanced biological activities or specific targeting capabilities.
Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Protein Synthesis | Utilized as a building block in SPPS for constructing peptides |
| Enzyme Interaction | Modulates activity through phosphorylation and proteolytic cleavage |
| Neurotoxicity | High concentrations can induce Parkinson-like features in experimental models |
| Cell Signaling Modulation | Influences gene expression and metabolic pathways through phosphorylation states |
Q & A
Q. What role does this compound play in studying tyrosine halogenase enzyme mechanisms?
- Methodological Answer :
- Enzyme Assays : Monitor iodination kinetics using UV-Vis (absorbance at 290 nm for intermediate formation). Compare values with natural substrates .
- X-ray Crystallography : Co-crystallize halogenases with iodotyrosine to resolve active-site interactions (PDB deposition recommended) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
